molecular formula C13H19NO5 B13906000 (1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13906000
M. Wt: 269.29 g/mol
InChI Key: XMWGGNBDLXJXJZ-WEDXCCLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the bicyclic scaffold using chiral catalysts and specific reaction conditions to ensure the correct stereochemistry . The reaction conditions often include the use of solvents like dichloromethane, and reagents such as tert-butyl chloroformate and azabicyclo[2.2.2]octane derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid apart is its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(1R,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10+/m1/s1

InChI Key

XMWGGNBDLXJXJZ-WEDXCCLWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@H]1C(=O)O)C(=O)C2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.